molecular formula C6H10O2 B6284306 2-ethenyl-1,3-dioxane CAS No. 5935-25-1

2-ethenyl-1,3-dioxane

Cat. No.: B6284306
CAS No.: 5935-25-1
M. Wt: 114.1
InChI Key:
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Description

2-Ethenyl-1,3-dioxane is a chemical compound with the molecular formula C6H10O2. It is a six-membered cyclic acetal with an ethenyl group attached to one of the carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide can enhance the yield and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved with hydrogen in the presence of nickel or rhodium catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen with nickel or rhodium catalysts.

    Substitution: Organolithium, Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols .

Scientific Research Applications

2-Ethenyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential use in drug development and delivery systems.

    Industry: It is utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-ethenyl-1,3-dioxane exerts its effects involves its ability to form stable cyclic structures. This stability makes it an effective protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The compound’s reactivity with various nucleophiles and electrophiles also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

    1,3-Dioxane: Similar in structure but lacks the ethenyl group.

    1,3-Dioxolane: A five-membered ring analog with different reactivity and stability profiles.

Uniqueness: 2-Ethenyl-1,3-dioxane is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs . This makes it particularly valuable in synthetic applications where specific reactivity is desired.

Properties

CAS No.

5935-25-1

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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